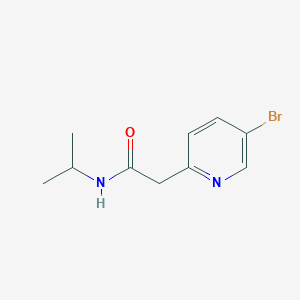

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide

Description

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is a brominated pyridine derivative featuring an acetamide backbone substituted with an isopropyl group. Its structure comprises a 5-bromo-substituted pyridine ring linked to an N-isopropylacetamide moiety. The bromine atom at the pyridine 5-position and the bulky isopropyl group likely influence its electronic properties, lipophilicity, and molecular interactions compared to simpler acetamide derivatives.

Properties

Molecular Formula |

C10H13BrN2O |

|---|---|

Molecular Weight |

257.13 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C10H13BrN2O/c1-7(2)13-10(14)5-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,13,14) |

InChI Key |

NFUOKZKBZZHBCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide typically involves the bromination of pyridine derivatives followed by the introduction of the isopropylacetamide group. One common method involves the reaction of 5-bromopyridine with isopropylamine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 2-(5-Bromopyridin-2-yl)-N-isopropylacetamide and its analogs:

Key Observations:

Substituent Effects :

- The isopropyl group in the target compound increases steric bulk compared to N-H in analogs like N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3). This may enhance lipophilicity, improving membrane permeability in biological systems.

- Halogen Position : The 5-bromo substitution on pyridine (target compound) vs. 4-bromo on phenyl ( compound) alters electronic effects. Bromine on pyridine may enhance hydrogen-bonding capacity due to the ring’s nitrogen atom .

Reactivity and Applications :

- Compounds with bromoacetyl groups (e.g., CAS 2028305-69-1) are reactive intermediates, suggesting the target compound could serve similar roles in alkylation or cross-coupling reactions .

- The chloro-substituted analog (CAS 5221-37-4) has a higher similarity score (0.77), indicating structural proximity. Chlorine’s smaller size and electronegativity might make it more suitable for agrochemical applications compared to bulkier bromine .

Crystallographic Insights :

- The crystal structure of 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide () reveals how substituent positions affect molecular packing. The 4-bromophenyl group facilitates π-π stacking, whereas pyridine derivatives like the target compound may prioritize hydrogen bonding via the pyridinyl nitrogen .

Commercial and Industrial Relevance

- Supplier Availability : Bromoacetyl derivatives (e.g., CAS 860620-56-0) have up to 3 suppliers, indicating industrial demand for reactive intermediates . The target compound’s synthetic utility may align with these trends.

- Synthetic Flexibility : The isopropyl group in the target compound could allow for further functionalization, such as hydrolysis to carboxylic acids or participation in palladium-catalyzed couplings, expanding its applicability.

Biological Activity

2-(5-Bromopyridin-2-yl)-N-isopropylacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a brominated pyridine ring and an isopropylacetamide moiety, may exhibit significant pharmacological properties relevant for therapeutic applications.

- Molecular Formula : C10H13BrN2O

- Molecular Weight : 215.05 g/mol

- Structure : The presence of the bromine atom at the 5-position of the pyridine ring is crucial for its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound may interact with various biological macromolecules, influencing several pathways. Its biological activity can be grouped into several categories:

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines by inhibiting specific kinases involved in tumor growth.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including kinases, which play a pivotal role in various cellular processes.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although more research is needed to establish this conclusively.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Binding to Kinases : Compounds with similar structures often target tyrosine kinases, which are critical in signaling pathways related to cell proliferation and survival.

- Modulation of Protein Interactions : The brominated pyridine ring may facilitate interactions with proteins or nucleic acids, altering their functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds. The following table summarizes key compounds with similar structures:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1190319-62-0 | 0.77 |

| 2-(5-Bromopyridin-2-yl)acetic acid | 192642-85-6 | 0.77 |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride | 1391450-63-7 | 0.75 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited cancer cell proliferation in vitro by targeting specific kinases involved in cell cycle regulation .

- Enzyme Inhibition Studies : Research has indicated that compounds with the pyridine structure can inhibit kinases such as BCR-ABL, which is implicated in chronic myeloid leukemia . This suggests a potential therapeutic role for this compound in similar contexts.

- Antimicrobial Activity : Preliminary findings suggest that certain derivatives exhibit antimicrobial properties against various bacterial strains, warranting further investigation into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.